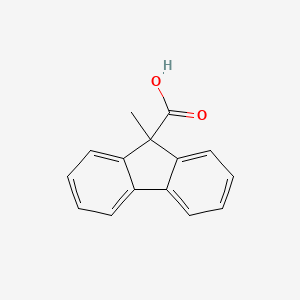

9-methylfluorene-9-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methylfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPWRKQSVGUBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393919 | |

| Record name | 9-methylfluorene-9-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3300-17-2 | |

| Record name | 9-Methyl-9H-fluorene-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-methylfluorene-9-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3300-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 9-Methylfluorene-9-carboxylic Acid

CAS Number: 3300-17-2

This technical guide provides a comprehensive overview of 9-methylfluorene-9-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers the available physicochemical data, a proposed synthetic pathway, and contextual biological activities of related fluorene derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3300-17-2 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1] |

| Boiling Point | 315.2 °C at 760 mmHg | [2] |

| Flash Point | 158.6 °C | [2] |

| Density | 1.252 g/cm³ | [2] |

| Appearance | Solid | |

| InChI Key | PUPWRKQSVGUBQS-UHFFFAOYSA-N | |

| Canonical SMILES | CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O | [2] |

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of related fluorene compounds.

A logical approach would involve the methylation of the ester of 9-fluorenecarboxylic acid, followed by hydrolysis to yield the target compound. This multi-step synthesis is proposed as follows:

-

Esterification of 9-Fluorenecarboxylic Acid: The starting material, 9-fluorenecarboxylic acid, can be converted to its methyl or ethyl ester to protect the carboxylic acid functionality and prevent unwanted side reactions during the subsequent methylation step.

-

Methylation of the Fluorene-9-carboxylate Ester: The ester can then be deprotonated at the C9 position using a strong base, followed by quenching with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.

-

Hydrolysis of the Ester: The final step would involve the hydrolysis of the ester group back to a carboxylic acid, yielding this compound.

Proposed Experimental Workflow

The following diagram illustrates the proposed synthetic workflow.

References

An In-depth Technical Guide to the Physical Properties of 9-Methylfluorene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 9-methylfluorene-9-carboxylic acid. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The addition of a methyl and a carboxylic acid group at the 9-position significantly influences its chemical behavior and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 315.2°C at 760 mmHg | [1] |

| Density | 1.252 g/cm³ | [1] |

| CAS Number | 3300-17-2 | |

| InChI Key | PUPWRKQSVGUBQS-UHFFFAOYSA-N | [1] |

| SMILES String | CC1(C(O)=O)c2ccccc2-c3ccccc13 |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the alkylation of fluorene-9-carboxylic acid.

Step 1: Synthesis of Fluorene-9-carboxylic acid

A common method for the synthesis of fluorene-9-carboxylic acid is the reaction of fluorene with a dialkyl carbonate and a strong base, followed by acidification and saponification.[2]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, fluorene is dissolved in a suitable solvent like diethyl carbonate.[2]

-

Base Addition: An alkali hydride, such as sodium hydride, or a potassium alcoholate is carefully added to the solution.[2]

-

Reaction Conditions: The mixture is heated and stirred for several hours to facilitate the reaction.[2]

-

Neutralization and Saponification: The reaction mixture is then neutralized with an acid, and the resulting ester is saponified, typically by heating under reflux with an acid like hydrochloric acid in acetic acid, to yield the carboxylic acid.[2]

-

Work-up and Purification: The product is isolated by filtration, washed, and can be further purified by recrystallization.[3]

Step 2: Methylation of Fluorene-9-carboxylic acid

The fluorene-9-carboxylic acid can then be methylated at the 9-position.

-

Reaction Setup: Fluorene-9-carboxylic acid is dissolved in a suitable aprotic solvent.

-

Deprotonation: A strong, non-nucleophilic base is added to deprotonate the acidic proton at the 9-position.

-

Alkylation: A methylating agent, such as methyl iodide, is added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, for example, by column chromatography.

Spectroscopic Analysis and Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.[4]

-

Methodology:

-

Sample Preparation: A small amount of the sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆ in an NMR tube.[4]

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically at a frequency of 400 MHz or higher for ¹H NMR.[4] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used.[4]

-

Data Processing: The acquired signal is processed through Fourier transformation, phasing, and baseline correction.[4] Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[4]

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]

-

Data Analysis: The presence of characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings would be expected.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

-

Methodology:

-

Ionization: A suitable ionization technique, such as electron ionization (EI), is used to generate molecular ions and fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.[4]

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.[4]

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the confirmed final product.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 9-Methylfluorene-9-carboxylic Acid: Synthesis, Properties, and Potential Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylfluorene-9-carboxylic acid, a derivative of the fluorene scaffold, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and physicochemical properties. Furthermore, it delves into the emerging research on the biological activities of fluorene derivatives, highlighting their potential as anticancer and antimicrobial agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a tricyclic aromatic compound characterized by a fluorene nucleus with a methyl and a carboxylic acid group substituted at the 9-position.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

The presence of the carboxylic acid group imparts acidic properties to the molecule, while the fluorene core provides a rigid, planar structure that can facilitate interactions with biological targets.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 3300-17-2 | [1] |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | |

| Appearance | Solid | |

| Boiling Point | 315.2 °C at 760 mmHg | [1] |

| Melting Point | 158.6 °C | [1] |

| Density | 1.252 g/cm³ | [1] |

| SMILES | CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O | |

| InChI Key | PUPWRKQSVGUBQS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The first step involves the carboxylation of fluorene at the 9-position to yield 9-fluorenecarboxylic acid. This is followed by the methylation of the acidic proton at the 9-position.

Synthesis of 9-Fluorenecarboxylic Acid

A common method for the synthesis of 9-fluorenecarboxylic acid is the reaction of fluorene with a carboxylating agent, such as diethyl carbonate, in the presence of a strong base like sodium hydride.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel containing diethyl carbonate and sodium hydride, a solution of fluorene in diethyl carbonate is added.

-

Reaction Conditions: The mixture is heated at approximately 65°C with stirring. The evolution of hydrogen gas indicates the initiation of the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into a solution of concentrated hydrochloric acid and water.

-

Isolation and Purification: The organic phase is separated and evaporated to dryness. The residue is then refluxed with acetic acid and hydrochloric acid, leading to the precipitation of 9-fluorenecarboxylic acid crystals upon cooling. The product is collected by vacuum filtration, washed with toluene and water, and then dried.

Synthesis of this compound (Alkylation)

The second step involves the alkylation of 9-fluorenecarboxylic acid with a methylating agent, such as methyl iodide, in the presence of a base.

Experimental Protocol:

-

Deprotonation: 9-Fluorenecarboxylic acid is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and treated with a base, such as potassium hydroxide, to form the corresponding carboxylate salt.

-

Methylation: Methyl iodide is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization or chromatography.[2]

Logical Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to the Synthesis of 9-methylfluorene-9-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 9-methylfluorene-9-carboxylic acid, a valuable building block in the development of novel therapeutic agents and functional materials. This document outlines a robust and efficient multi-step synthetic pathway, commencing from commercially available fluorene. It includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a methyl and a carboxylic acid group at the C9 position imparts unique structural and chemical properties, making it a key intermediate in medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the functional handles, allows for the construction of complex molecular architectures with potential applications in areas such as antiviral and anti-inflammatory drug discovery. This guide details a reliable synthetic route that proceeds via the formation of fluorene-9-carboxylic acid, followed by esterification, methylation, and subsequent hydrolysis.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-stage process. The first stage involves the carboxylation of fluorene to produce fluorene-9-carboxylic acid. The second stage protects the carboxylic acid as a methyl ester. The final stage involves the key methylation at the C9 position, followed by hydrolysis to yield the target compound.

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Synthesis of Fluorene-9-carboxylic acid

The initial step involves the carboxylation of fluorene at the C9 position. This is achieved by deprotonation of fluorene with a strong base, followed by reaction with a carboxylating agent. A reliable method utilizes sodium hydride and diethyl carbonate.

Experimental Protocol

Materials:

-

Fluorene

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene

-

Concentrated hydrochloric acid

-

Acetic acid

-

Water

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, a mixture of diethyl carbonate and sodium hydride is prepared.

-

A solution of fluorene in diethyl carbonate is added dropwise to the stirred suspension at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure complete deprotonation and carboxylation.

-

The reaction is then carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the solvent is removed under reduced pressure.

-

The resulting residue, containing the ethyl ester of fluorene-9-carboxylic acid, is then subjected to hydrolysis by refluxing with a mixture of acetic acid and hydrochloric acid.

-

Upon cooling, fluorene-9-carboxylic acid precipitates and is collected by filtration, washed with water, and dried.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Fluorene | [1] |

| Yield | 72.7% - 82.7% | [1] |

| Melting Point | 226-230 °C | [1] |

| Appearance | Light beige crystals | [1] |

Stage 2: Esterification of Fluorene-9-carboxylic acid

To prevent the acidic proton of the carboxylic acid from interfering with the subsequent C9 methylation, it is protected as a methyl ester. This is a standard Fischer esterification reaction.

Experimental Protocol

Materials:

-

Fluorene-9-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

Fluorene-9-carboxylic acid is suspended in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

The mixture is heated to reflux and maintained for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl fluorene-9-carboxylate, which can be purified by recrystallization.

Quantitative Data

| Parameter | Value |

| Starting Material | Fluorene-9-carboxylic acid |

| Reagents | Methanol, Sulfuric Acid |

| Yield | Typically >90% |

| Purity | >98% after recrystallization |

Stage 3: Methylation and Hydrolysis

This final stage involves the crucial methylation at the C9 position of the fluorene ring, followed by the deprotection of the carboxylic acid.

Experimental Protocol

Materials:

-

Methyl fluorene-9-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Dry tetrahydrofuran (THF)

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

Part A: Methylation

-

Methyl fluorene-9-carboxylate is dissolved in dry THF under a nitrogen atmosphere.

-

Sodium hydride is added portion-wise to the solution at 0 °C to deprotonate the C9 position, forming the corresponding anion.

-

Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give crude methyl 9-methylfluorene-9-carboxylate.

Part B: Hydrolysis

-

The crude methyl 9-methylfluorene-9-carboxylate is dissolved in a mixture of ethanol and water.

-

Potassium hydroxide is added, and the mixture is heated to reflux to saponify the ester.

-

After completion, the ethanol is removed under reduced pressure.

-

The aqueous residue is washed with a non-polar solvent to remove any non-polar impurities.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

| Parameter | Value |

| Starting Material | Methyl fluorene-9-carboxylate |

| Reagents | NaH, CH3I, KOH |

| Overall Yield (from ester) | High |

| Purity | >98% after recrystallization |

Experimental Workflows

The logical flow of the experimental procedures can be visualized as follows:

Figure 2: Detailed experimental workflow for each stage of the synthesis.

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for the preparation of this compound. By following the outlined experimental protocols, researchers can reliably obtain this valuable compound in good yield and high purity. The provided data and workflow diagrams serve as a practical resource for laboratory execution and further exploration of the chemistry of fluorene derivatives.

References

An In-depth Technical Guide to 9-Methylfluorene-9-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylfluorene-9-carboxylic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique photophysical properties. While the broader class of fluorene-containing compounds has been explored for various applications, this guide focuses specifically on the known properties and synthesis of this compound. This document provides a compilation of its physicochemical properties, detailed synthetic protocols for its precursor, and a proposed method for its final synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 224.25 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| CAS Number | 3300-17-2 | [1][2] |

| Appearance | Solid | |

| Boiling Point | 315.2°C at 760 mmHg | [2] |

| Melting Point | 158.6°C | [2] |

| Density | 1.252 g/cm³ | [2] |

| InChI Key | PUPWRKQSVGUBQS-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O | [1] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the precursor, fluorene-9-carboxylic acid, followed by the methylation at the 9-position.

Step 1: Synthesis of Fluorene-9-Carboxylic Acid (Precursor)

A common method for the synthesis of fluorene-9-carboxylic acid involves the reaction of fluorene with a carboxylating agent. A detailed experimental protocol based on a patented process is provided below.[3]

Experimental Protocol: Synthesis of Fluorene-9-Carboxylic Acid [3]

-

Materials:

-

Fluorene

-

Diethyl carbonate

-

Sodium hydride

-

Concentrated hydrochloric acid

-

Acetic acid

-

Toluene

-

Water

-

Nitrogen gas

-

-

Procedure:

-

To a reaction vessel containing 974 g (8.2 moles) of diethyl carbonate and 120 g (4 moles) of sodium hydride, add 10% of a solution of 332 g (1.9 moles) of fluorene in 974 g (8.2 moles) of diethyl carbonate.

-

Heat the mixture to 65°C with stirring.

-

Once hydrogen evolution begins, introduce a nitrogen atmosphere over the surface of the reaction mixture.

-

Add the remaining 90% of the fluorene solution to the mixture at 65°C over a period of 90 minutes.

-

Stir the mixture at 60°C for 4 hours and then cool to 20°C.

-

Slowly pour the reaction mixture into a mixture of 400 g (4 moles) of concentrated hydrochloric acid and 500 g of water, ensuring the temperature does not exceed 40°C by cooling with water.

-

Filter the mixture and decant the filtrate.

-

Evaporate the organic phase to dryness under reduced pressure. The distillate will be approximately 1700 ml of diethyl carbonate.

-

Reflux a mixture of the distillation residue, 1,049 g of acetic acid, and 420 g of 10% hydrochloric acid for 4 hours. Crystals of fluorene-9-carboxylic acid will begin to precipitate after about 30 minutes.

-

After 4 hours, cool the mixture to 20°C and collect the product by vacuum filtration.

-

Wash the recovered product with 600 ml of toluene and then with 500 ml of water until the wash water is free of chloride ions.

-

Dry the product at 80°C to obtain fluorene-9-carboxylic acid.

-

Step 2: Methylation of Fluorene-9-Carboxylic Acid

Proposed Experimental Protocol: Synthesis of this compound

-

Materials:

-

Fluorene-9-carboxylic acid

-

A suitable solvent (e.g., Tetrahydrofuran)

-

A strong base (e.g., Sodium hydride or Lithium diisopropylamide)

-

A methylating agent (e.g., Methyl iodide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

-

Procedure:

-

Dissolve fluorene-9-carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the strong base to deprotonate the carboxylic acid and the C9 position.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete deprotonation.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed, monitoring by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Perform a liquid-liquid extraction with the chosen extraction solvent.

-

Wash the organic layer with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

-

Applications in Research and Drug Development

The fluorene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, certain 9-fluorenone derivatives have been investigated for their potential as antimicrobial and antibiofilm agents.[4] Tilorone, a fluorenone-based compound, is known for its broad-spectrum antiviral activity.[4]

However, there is a lack of specific data in the public domain regarding the biological activity and therapeutic applications of this compound itself. Its structural similarity to other biologically active fluorene derivatives suggests potential for further investigation. Researchers may consider this compound as a building block for the synthesis of more complex molecules or for screening in various biological assays. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, to explore structure-activity relationships.

Conclusion

This technical guide provides a summary of the currently available information on this compound. While its fundamental physicochemical properties are well-documented, detailed experimental protocols for its synthesis and specific data on its biological activity are limited. The provided synthetic protocols for its precursor, fluorene-9-carboxylic acid, and a proposed method for its methylation offer a starting point for researchers interested in this compound. The established biological relevance of the broader fluorene class of molecules suggests that this compound and its derivatives may be valuable targets for future research in drug discovery and materials science.

References

A Technical Guide to Determining the Solubility of 9-Methylfluorene-9-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 9-methylfluorene-9-carboxylic acid, a key consideration for its handling, formulation, and application in research and drug development. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for two robust methods—Gravimetric Analysis and UV/Vis Spectrophotometry—enabling researchers to generate reliable solubility data in various organic solvents. This guide also includes the known physicochemical properties of the compound and presents a logical workflow to guide the experimental process.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structural features, including a carboxylic acid group, suggest a range of potential applications in medicinal chemistry and materials science. A fundamental understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo screening. The polarity, hydrogen bonding capability, and molecular structure of the solvent will all play a critical role in its dissolution.

This guide provides the necessary theoretical background and practical methodologies for researchers to systematically determine the solubility of this compound in a selection of relevant organic solvents.

Physicochemical Properties of this compound

A summary of the available physicochemical properties is presented in Table 1. This information is crucial for planning experimental work, including the selection of appropriate analytical techniques and safety precautions.

| Property | Value | Source |

| CAS Number | 3300-17-2 | Sigma-Aldrich, Alfa Chemistry[1] |

| Molecular Formula | C₁₅H₁₂O₂ | Sigma-Aldrich, Alfa Chemistry[1] |

| Molecular Weight | 224.25 g/mol | Sigma-Aldrich, Alfa Chemistry[1] |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 315.2 °C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.252 g/cm³ | Alfa Chemistry[1] |

| LogP | 3.517 | Chemsrc[2] |

Experimental Determination of Solubility

The absence of published quantitative solubility data necessitates a reliable experimental approach. Below are two standard methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This method is a direct and absolute technique for solubility determination, relying on the mass of the solute dissolved in a known mass or volume of solvent.[3][4][5][6]

3.1.1. Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture by agitating it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled environment is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

-

Record the exact weight of the container with the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[3][4]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

3.1.2. Data Presentation Template

The following table can be used to record the data from the gravimetric analysis.

| Solvent | Temperature (°C) | Volume of Saturated Solution (mL) | Mass of Solute (mg) | Solubility (mg/mL) | Solubility (mol/L) |

UV/Vis Spectrophotometry Method

This indirect method is suitable if this compound has a distinct chromophore that absorbs in the UV/Vis range. It is a sensitive technique that requires smaller amounts of material.[7][8][9]

3.2.1. Detailed Experimental Protocol

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV/Vis spectrophotometer to identify the wavelength of maximum absorbance (λ_max).[7]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.[9] Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.1, step 1).

-

Separate the undissolved solute as described in Section 3.1.1, step 2.

-

Carefully dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

3.2.2. Data Presentation Template

The following tables can be used to record the data from the UV/Vis spectrophotometry analysis.

Calibration Curve Data

| Standard Concentration (mg/mL) | Absorbance at λ_max |

Solubility Determination Data

| Solvent | Temperature (°C) | Absorbance of Diluted Sample | Dilution Factor | Calculated Concentration (mg/mL) | Solubility (mg/mL) |

Mandatory Visualizations

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is not readily found in the literature, this guide provides researchers with the necessary tools to generate this crucial information. The detailed protocols for both gravimetric and UV/Vis spectrophotometric methods offer robust and reliable approaches for empirical solubility determination. The provided workflow and data templates will aid in the systematic execution and documentation of these experiments, ultimately supporting the advancement of research and development involving this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 9H-Fluorene-2-carboxylic acid, 9-methyl | CAS#:92496-32-7 | Chemsrc [chemsrc.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. msesupplies.com [msesupplies.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to the Safety and Handling of 9-Methylfluorene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 9-methylfluorene-9-carboxylic acid, a compound of interest in various research and development applications. The following sections detail its physical and chemical properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| CAS Number | 3300-17-2 | |

| Appearance | Solid | |

| Boiling Point | 415.5 ± 24.0 °C at 760 mmHg | [1] |

| Density | 1.239 ± 0.06 g/cm³ | [1] |

| LogP | 3.517 | [1] |

| InChI Key | PUPWRKQSVGUBQS-UHFFFAOYSA-N | |

| SMILES String | CC1(C(O)=O)c2ccccc2-c3ccccc13 |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects |

GHS Classification based on available data.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies that form the basis of the GHS classification are not publicly available in the provided safety data sheets. These studies are typically conducted by specialized laboratories following standardized guidelines (e.g., OECD Test Guidelines) to ensure data reliability and comparability. For specific experimental details, it is recommended to consult proprietary toxicological reports or specialized databases.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][6][7]

-

The storage class for this chemical is 11: Combustible Solids.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the contaminated area.

-

Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a respirator if dust is generated.[2][8]

-

Containment: For solid spills, carefully cover the material with a damp absorbent material to avoid generating dust.[6][8]

-

Collection: Gently sweep or scoop the contained material into a suitable, labeled waste container.[4]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol followed by soap and water), and collect the cleaning materials in the waste container.[6][8]

-

Disposal: Seal the waste container and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Reporting: Report the incident to the appropriate laboratory or institutional safety officer.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Detailed First Aid Procedures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[2][3]

-

Eye Contact: If the substance comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Stability and Reactivity

-

Reactivity: This compound may react vigorously with strong oxidizing agents.[6][7]

-

Chemical Stability: Stable under recommended storage conditions.[4][7]

-

Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates that it is harmful if swallowed.[3]

Ecological Information

This compound is considered harmful to aquatic life with long-lasting effects. Avoid release to the environment.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. 9H-Fluorene-2-carboxylic acid, 9-methyl | CAS#:92496-32-7 | Chemsrc [chemsrc.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 9-METHYLFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 9-METHYLFLUORENE | 2523-37-7 [chemicalbook.com]

- 8. 9-Methylfluorene | C14H12 | CID 17299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

Commercial Suppliers and Technical Guide for 9-Methylfluorene-9-carboxylic Acid

For researchers, scientists, and drug development professionals, 9-methylfluorene-9-carboxylic acid stands as a specialized chemical intermediate. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its likely role as a building block in the development of targeted protein degraders.

Commercial Availability

This compound (CAS No: 3300-17-2) is available from a number of commercial chemical suppliers. While purity and available quantities can vary, the following table summarizes key suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Sigma-Aldrich | This compound AldrichCPR | 3300-17-2 | C₁₅H₁₂O₂ | 224.25 g/mol | This product is currently listed as discontinued, but historical data may be available.[1] |

| Alfa Chemistry | This compound | 3300-17-2 | C₁₅H₁₂O₂ | 224.25 g/mol | Listed as a product in their catalog.[2] |

| Pharmaffiliates | 9-Methyl-9h-fluorene-9-carboxylic acid | 3300-17-2 | C₁₅H₁₂O₂ | 224.26 g/mol | Offers the compound with high purity.[3] |

| SyTracks | methyl 9-methyl-9H-fluorene-9-carboxylate | 3300-16-1 | C₁₆H₁₄O₂ | 238.29 g/mol | Offers the methyl ester derivative, which can be a precursor.[4] |

| Various Suppliers via PubChem | 9-Methyl-9H-fluorene-9-carboxylic acid | 3300-17-2 | C₁₅H₁₂O₂ | 224.25 g/mol | PubChem lists multiple depositors and suppliers for this compound.[5] |

Synthesis Protocols

Synthesis of 9H-Fluorene-9-carboxylic Acid

This protocol is adapted from established chemical synthesis literature.

Materials:

-

Fluorene

-

Diethyl carbonate

-

Potassium ethylate

-

Hydrochloric acid

-

Toluene

-

Acetic acid

-

Water

Procedure:

-

A solution of fluorene and diethyl carbonate is added to a mixture of diethyl carbonate and potassium ethylate in a reaction vessel, with cooling to maintain a temperature no higher than 40°C.

-

The mixture is then stirred at 65°-70°C for 5 hours and subsequently cooled to 20°C.

-

The reaction mixture is slowly poured into a solution of hydrochloric acid and water, again with cooling to keep the temperature at a maximum of 40°C.

-

The organic phase is separated and evaporated to dryness under reduced pressure.

-

A mixture of the distillation residue, acetic acid, and 10% hydrochloric acid is refluxed for 4 hours. Crystals of fluorene-9-carboxylic acid will begin to precipitate.

-

After 4 hours, the mixture is cooled to 20°C and the product is recovered by vacuum filtration.

-

The recovered product is washed with toluene and then with water until the wash water is free of chloride ions.

-

The final product is dried to yield fluorene-9-carboxylic acid.[6]

To obtain this compound, a subsequent methylation step at the 9-position would be necessary. This could potentially be achieved by treating the 9H-fluorene-9-carboxylic acid with a suitable methylating agent, such as methyl iodide, in the presence of a strong base.

Potential Applications in Drug Discovery: Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by a commercial supplier strongly suggests its utility in the field of targeted protein degradation (TPD).[7] TPD is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[8]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The fluorene scaffold, including derivatives like this compound, can serve as a core structure for the development of ligands that bind to specific target proteins.

The PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating Protein Degraders

For researchers utilizing this compound to synthesize novel protein degraders, a systematic experimental workflow is essential to validate their efficacy. The following diagram outlines a typical workflow for these studies.

References

- 1. benchchem.com [benchchem.com]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stability of 9-Methylfluorene-9-carboxylic Acid at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 9-methylfluorene-9-carboxylic acid at room temperature. In the absence of specific public data on this compound, this document outlines the general stability of structurally related carboxylic acids, potential degradation pathways, and the standard experimental protocols for determining the shelf life of solid organic compounds.

Introduction

Predicted Stability at Room Temperature

Based on its chemical structure, this compound is expected to be a relatively stable solid compound at room temperature when protected from light and reactive atmospheres. The key structural features influencing its stability are:

-

Tertiary Carboxylic Acid: The carboxylic acid group is attached to a quaternary carbon atom. This steric hindrance can slow down intermolecular reactions.

-

Aromatic Fluorene Core: The fluorene ring system is aromatic and generally stable. However, the 9-position can be susceptible to oxidation to form fluorenone derivatives, especially under stress conditions.

-

Lack of Highly Reactive Functional Groups: The molecule does not contain functional groups that are notoriously unstable at room temperature, such as peroxides or azides.

Decarboxylation is a common degradation pathway for carboxylic acids; however, for simple carboxylic acids, this reaction typically requires elevated temperatures.[1] Spontaneous decarboxylation at room temperature is more common for molecules with specific activating groups, such as β-keto acids, which is not the case for this compound.[2]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[4] The likely degradation pathways for this compound under such stress conditions are illustrated below.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound at room temperature, a comprehensive stability testing program should be implemented according to regulatory guidelines, such as those from the FDA.[5][6][7]

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a drug's stability.[3][8] These studies help in the development of stability-indicating analytical methods.[4][9]

The following table summarizes typical stress conditions for forced degradation studies.

| Stress Condition | Typical Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.[3] | Unlikely to cause significant degradation of the parent carboxylic acid, but important for formulated products. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature.[3] | Potential for salt formation. Degradation is generally unlikely for the core structure under mild conditions. |

| Oxidation | 3-30% H₂O₂ at room temperature. | Oxidation of the fluorene moiety to fluorenone derivatives. |

| Thermal Degradation | Solid-state heating at temperatures above accelerated testing conditions (e.g., 80°C). | Decarboxylation, although likely requiring higher temperatures. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | Photochemical reactions, potentially leading to radical formation and polymerization. |

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.[5][10]

| Parameter | Condition |

| Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH |

| Testing Frequency | Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[5] |

| Analytical Methods | A validated stability-indicating HPLC method is the most common technique for analyzing organic acids.[11][12][13] |

The workflow for a typical stability study is outlined in the diagram below.

Caption: Workflow for a Pharmaceutical Stability Study.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of organic acids due to its specificity, sensitivity, and ability to separate the parent compound from its degradation products.[11][12][13]

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column. |

| Mobile Phase | A mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol).[12] |

| Detection | UV detection, typically in the range of 200-210 nm for the carboxyl group, or at the λmax of the fluorene chromophore.[11] |

| Mode | Isocratic or gradient elution depending on the complexity of the sample matrix. |

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.

Conclusion

While specific experimental data on the room temperature stability of this compound is not publicly available, a scientific assessment based on its chemical structure suggests that it is likely to be a stable compound under standard storage conditions. The primary potential degradation pathways under stress conditions include oxidation of the fluorene ring and, at elevated temperatures, decarboxylation. To definitively establish its stability profile and shelf life, a comprehensive stability testing program, including forced degradation and long-term studies with a validated stability-indicating analytical method, is required. The methodologies and considerations outlined in this guide provide a robust framework for such an investigation.

References

- 1. Decarboxylation - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmadekho.com [pharmadekho.com]

- 6. scribd.com [scribd.com]

- 7. fda.gov [fda.gov]

- 8. biomedres.us [biomedres.us]

- 9. biopharminternational.com [biopharminternational.com]

- 10. fda.gov [fda.gov]

- 11. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]

- 12. agilent.com [agilent.com]

- 13. shimadzu.com [shimadzu.com]

Methodological & Application

Application Notes and Protocols for the Use of 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This document provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions. While the user query specified "9-methylfluorene-9-carboxylic acid," the context of peptide synthesis strongly indicates the intended subject was the widely used Fmoc protecting group, which is derived from 9-fluorenylmethyl chloroformate.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis:

Fmoc-SPPS is the predominant methodology for the chemical synthesis of peptides in both academic and industrial settings.[2] The synthesis follows a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble polymeric resin.[2][3] This approach simplifies the purification of intermediates and allows for the use of excess reagents to drive reactions to completion.[4]

The key principles of this orthogonal strategy are:

-

Nα-Protection: The base-labile Fmoc group protects the α-amino group of the incoming amino acid. It is removed at the beginning of each cycle with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). These groups are stable to the basic conditions used for Fmoc removal and are only cleaved at the end of the synthesis.[2]

-

Cleavage and Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[2]

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents

The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal and the purity of the final peptide.[1] Piperidine is the most common reagent, but alternatives are used to address specific challenges like aggregation or to mitigate certain side reactions.

| Reagent | Concentration & Solvent | Typical Deprotection Time | Advantages | Disadvantages & Considerations |

| Piperidine | 20% (v/v) in DMF | 2 x 5-10 min | Standard, well-established, and efficient for most sequences.[5] | Can cause aspartimide formation in sensitive sequences.[5] It is a controlled substance in some regions.[6] |

| 4-Methylpiperidine (4-MePip) | 20% (v/v) in DMF | 2 x 5-10 min | Similar kinetics to piperidine; not a controlled substance.[1][7] Shown to be superior in terms of desired product yields in some cases.[7] | May still cause aspartimide formation. |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | 2 x 5-10 min | Can minimize base-induced side reactions like aspartimide formation.[5] | Lower solubility compared to piperidine.[1] May be less efficient at short deprotection times for some residues.[5] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU / 2-5% Piperidine in DMF | < 1-5 min | Much faster than piperidine, useful for difficult or aggregating sequences.[3][8][9] | Strong, non-nucleophilic base; can catalyze aspartimide formation.[3][8] Requires a nucleophile like piperidine to scavenge the dibenzofulvene byproduct.[3][8] |

Table 2: Performance Comparison of Common Coupling Reagents

The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of coupling reagent.[10]

| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Key Considerations |

| HATU | Aminium Salt | 20-45 min | >99.5% | Very Low[10] | Highly efficient, especially for hindered amino acids.[10] Based on HOAt, which helps to suppress racemization.[11] |

| HBTU | Aminium Salt | 30-60 min | 98-99.5% | Low to Moderate[10] | A widely used and effective reagent. Can be less reactive and have a slightly higher racemization risk than HATU.[12] |

| HCTU | Aminium Salt | 20-45 min | >99.5% | Very Low | Similar reactivity to HATU, often more cost-effective.[12] |

| PyBOP | Phosphonium Salt | 30-60 min | 98-99% | Low[10] | Robust and efficient, with a low propensity for racemization.[10] |

| DIC/Oxyma | Carbodiimide/Additive | 60-120 min | 95-98% | Low[13] | Cost-effective and reliable for standard couplings.[10] May require longer reaction times or double coupling for hindered residues.[10] |

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

The final cleavage and deprotection step is critical for obtaining a high-purity peptide. The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide to minimize side reactions.[2][14]

| Reagent Name / Composition | Primary Application | Cleavage Time | Expected Purity/Yield |

| TFA / TIS / H₂O (95:2.5:2.5) | General purpose for peptides without sensitive residues like Trp, Met, or Cys.[2][15] | 1.5 - 3 hours | High |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues (Arg(Pmc/Mtr), Trp, Met, Cys).[2] | 2 - 4 hours | High |

| Reagent B: TFA / Phenol / H₂O / TIS (88:5:5:2) | "Odorless" cocktail for peptides with trityl-based protecting groups.[16] | 1 - 2 hours | High, but does not prevent Met oxidation.[16] |

| Reagent H: TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent oxidation of Methionine (Met) residues.[16] | 3 hours | High, prevents Met oxidation.[16] |

| 1-5% TFA in DCM | Cleavage of fully protected peptides from hyper-acid sensitive resins (e.g., 2-chlorotrityl).[14] | 1 - 2 hours | High yield of protected peptide.[14] |

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle (Manual)

This protocol outlines a single cycle of amino acid addition in a manual Fmoc-SPPS workflow.

Materials:

-

Fmoc-protected amino acid

-

Peptide synthesis resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagent (e.g., HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF and add the deprotection solution to the resin.

-

Agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equimolar amount of coupling reagent (e.g., HATU) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3 times) to prepare for the next cycle or final cleavage.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction:

-

CAUTION: TFA is highly corrosive and must be handled in a fume hood.

-

Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

-

Gently agitate the mixture for 1.5-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) with gentle stirring.

-

A white precipitate of the crude peptide should form.

-

-

Isolation and Drying:

-

Incubate the ether suspension at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum. The crude peptide is now ready for purification (typically by RP-HPLC).

-

Visualizations

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Caption: Using a custom peptide to study a signaling pathway.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. peptide.com [peptide.com]

9-Methylfluorene-9-carboxylic Acid: A Chiral Resolving Agent for Amines

Application Note

Introduction

9-Methylfluorene-9-carboxylic acid is a chiral carboxylic acid that can be utilized as a resolving agent for the separation of enantiomers of racemic amines. The principle of this resolution technique lies in the formation of diastereomeric salts. When a racemic amine is reacted with an enantiomerically pure form of this compound, a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the resolved amine enantiomers and the resolving agent. The bulky and rigid fluorenyl group of this compound can provide significant steric and π-π stacking interactions, which can lead to better chiral recognition and more efficient separation of the resulting diastereomeric salts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting appropriate solvents and reaction conditions for the resolution process.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2][3] |

| Molecular Weight | 224.25 g/mol | [1][2][3] |

| CAS Number | 3300-17-2 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | Data not available | |

| pKa | Data not available |

Applications

While specific industrial applications and quantitative performance data for this compound as a chiral resolving agent are not extensively documented in publicly available literature, its structural features make it a promising candidate for the resolution of a variety of chiral primary and secondary amines. This includes, but is not limited to:

-

Pharmaceutical Intermediates: Resolution of chiral amines that are key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: Separation of enantiomers of pesticides and herbicides, where often only one enantiomer possesses the desired biological activity.

-

Asymmetric Synthesis: Preparation of enantiomerically pure amines for use as catalysts or ligands in asymmetric reactions.

The following sections provide a detailed, illustrative protocol for the chiral resolution of a generic racemic primary amine using (R)- or (S)-9-methylfluorene-9-carboxylic acid.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Primary Amine via Diastereomeric Salt Formation

This protocol describes a general procedure for the resolution of a racemic primary amine using an enantiomerically pure form of this compound. The specific solvent, temperature, and stoichiometry may require optimization for each specific amine.

Materials:

-

Racemic primary amine

-

(R)- or (S)-9-methylfluorene-9-carboxylic acid (enantiomerically pure)

-

Methanol (or other suitable solvent such as ethanol, isopropanol, or acetone)

-

Diethyl ether (or other suitable anti-solvent)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH paper or pH meter

-

Chiral HPLC or GC system for enantiomeric excess (e.e.) determination

Procedure:

-

Salt Formation: a. Dissolve 1.0 equivalent of the racemic primary amine in a suitable solvent (e.g., methanol) in a clean, dry flask. b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the enantiomerically pure this compound in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt. c. Slowly add the resolving agent solution to the amine solution with stirring at room temperature. d. Stir the resulting solution for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.

-

Fractional Crystallization: a. If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether) until turbidity is observed. b. Allow the mixture to stand at room temperature or cool to a lower temperature (e.g., 4 °C) to induce crystallization. The optimal crystallization temperature and time should be determined experimentally. c. Collect the crystalline diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent. d. The mother liquor, which is enriched in the other diastereomer, should be saved for the recovery of the other amine enantiomer.

-

Liberation of the Enriched Amine: a. Suspend the collected crystalline salt in a mixture of water and an organic solvent (e.g., dichloromethane). b. Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl to protonate the amine and deprotonate the carboxylic acid. c. Separate the layers. The aqueous layer contains the hydrochloride salt of the enriched amine, and the organic layer contains the resolving agent. d. To isolate the free amine, basify the aqueous layer to a pH of approximately 12-13 with 1 M NaOH. e. Extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times. f. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enriched amine enantiomer.

-

Recovery of the Resolving Agent: a. The organic layer from step 3c, containing the this compound, can be washed with water, dried over anhydrous Na₂SO₄, and concentrated to recover the resolving agent for reuse.

-

Determination of Enantiomeric Excess: a. Determine the enantiomeric excess of the resolved amine using a suitable chiral analytical method, such as chiral HPLC or chiral GC.

Hypothetical Quantitative Data

The following table presents hypothetical data for the resolution of a generic racemic amine, illustrating the type of results that would be collected and analyzed.

| Parameter | Value |

| Racemic Amine | 10.0 g |

| Resolving Agent ((R)-9-methylfluorene-9-carboxylic acid) | 5.0 g (0.5 equiv) |

| Crystallization Solvent | Methanol/Diethyl ether (1:2) |

| Yield of Diastereomeric Salt | 6.5 g |

| Yield of Resolved (S)-Amine | 3.8 g |

| Enantiomeric Excess of (S)-Amine | 95% e.e. |

| Optical Rotation of (S)-Amine | [α]D²⁰ = +X.X° (c=1, solvent) |

Visualizations